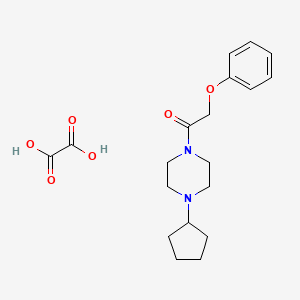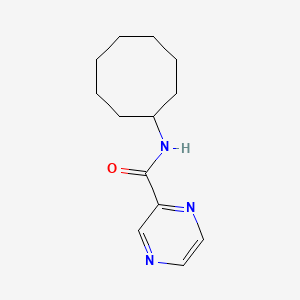
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of piperazine and has been synthesized using different methods.
Scientific Research Applications
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET), making it a potential candidate for the treatment of depression and anxiety disorders. It has also been studied for its potential use in the treatment of pain, as it has been found to be a potent inhibitor of the voltage-gated sodium channels.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate involves its binding to the SERT and NET, leading to the inhibition of the reuptake of serotonin and norepinephrine, respectively. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to their prolonged action and ultimately, the alleviation of the symptoms associated with depression and anxiety disorders.
Biochemical and Physiological Effects:
1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate has been found to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to its potential use in the treatment of depression and anxiety disorders. It has also been found to have analgesic effects, as it inhibits the voltage-gated sodium channels, leading to the inhibition of pain signals.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its potency and selectivity towards the SERT and NET. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
Future Directions
There are several future directions that can be explored with 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate. One of the potential directions is its use in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of more potent and selective inhibitors of the SERT and NET, which can have better therapeutic efficacy and fewer side effects.
Conclusion:
In conclusion, 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of novel therapies for various neurological disorders.
Synthesis Methods
The synthesis of 1-cyclopentyl-4-(phenoxyacetyl)piperazine oxalate can be achieved using different methods. One of the most commonly used methods is the reaction of phenoxyacetic acid with cyclopentylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then reacted with piperazine in the presence of oxalic acid to obtain the final product.
properties
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.C2H2O4/c20-17(14-21-16-8-2-1-3-9-16)19-12-10-18(11-13-19)15-6-4-5-7-15;3-1(4)2(5)6/h1-3,8-9,15H,4-7,10-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTNDHHHORHQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-methoxy-3-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzoate](/img/structure/B5400650.png)
![5-[(4-ethylpiperazin-1-yl)methyl]-N-methyl-N-(3-methylbutyl)isoxazole-3-carboxamide](/img/structure/B5400658.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5400663.png)
![2-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)propan-1-ol](/img/structure/B5400668.png)
![1-[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B5400670.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5400684.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5400685.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5400691.png)
![3-[(2-chlorobenzyl)thio]-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400692.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400696.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyrazin-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5400702.png)


![4-butoxy-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5400738.png)